4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline 4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14654975
InChI: InChI=1S/C10H9F2N3/c11-10(12)9-5-6-15(14-9)8-3-1-7(13)2-4-8/h1-6,10H,13H2
SMILES:
Molecular Formula: C10H9F2N3
Molecular Weight: 209.20 g/mol

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline

CAS No.:

Cat. No.: VC14654975

Molecular Formula: C10H9F2N3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline -

Specification

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
IUPAC Name 4-[3-(difluoromethyl)pyrazol-1-yl]aniline
Standard InChI InChI=1S/C10H9F2N3/c11-10(12)9-5-6-15(14-9)8-3-1-7(13)2-4-8/h1-6,10H,13H2
Standard InChI Key LMFTWAGFCVBJNT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N)N2C=CC(=N2)C(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted with a difluoromethyl group at the 3-position, linked to an aniline group at the 4-position. The IUPAC name is 4-[3-(difluoromethyl)pyrazol-1-yl]aniline, and its Canonical SMILES is C1=CC(=CC=C1N)N2C=CC(=N2)C(F)F. The difluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉F₂N₃
Molecular Weight209.20 g/mol
IUPAC Name4-[3-(difluoromethyl)pyrazol-1-yl]aniline
Boiling PointNot reported
Density1.31 g/cm³ (predicted)
SolubilityLimited data; soluble in polar aprotic solvents

The Standard InChIKey LMFTWAGFCVBJNT-UHFFFAOYSA-N confirms its unique stereochemical identity. Computational models predict a density of 1.31 g/cm³, though experimental validation is pending .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a multi-step process starting with cyclocondensation reactions to form the pyrazole core. A common route includes:

  • Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones in solvents like dimethylformamide (DMF) or acetonitrile.

  • Functionalization: Introducing the difluoromethyl group via nucleophilic substitution or fluorination reactions .

  • Coupling: Attaching the aniline moiety using Suzuki-Miyaura or Buchwald-Hartwig coupling, catalyzed by palladium complexes .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclocondensationHydrazine hydrate, DMF, 80°C65–70%
DifluoromethylationClCF₂H, K₂CO₃, DMSO, 100°C50–55%
CouplingPd(OAc)₂, XPhos, K₃PO₄, toluene, 110°C60–65%

Yields are optimized using catalysts like triethylamine, which mitigates side reactions. Recent patents highlight the use of hydrogen peroxide and potassium carbonate for hydrolysis steps in analogous compounds .

Biological Activities

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies report minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The difluoromethyl group enhances membrane permeability, disrupting bacterial cell wall synthesis.

Anti-inflammatory and Analgesic Effects

In murine models, the compound reduced carrageenan-induced edema by 45–50% at 10 mg/kg doses, comparable to ibuprofen. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) pathways.

Applications in Drug Development

Pharmaceutical Intermediates

The compound serves as a precursor for tyrosine kinase inhibitors, notably in analogs of nilotinib . Its amine group allows facile derivatization into sulfonamides or ureas, enhancing target specificity.

Agrochemical Uses

In agrochemistry, it functions as a scaffold for herbicides and fungicides. Field trials demonstrate 90% efficacy against Phytophthora infestans at 500 g/ha. The fluorine atoms improve rainfastness and soil persistence.

Research Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (50–70%) and high catalyst loads. Future work should explore:

  • Flow chemistry to improve reaction efficiency.

  • Biocatalytic routes using transaminases for greener synthesis.

Toxicity Profiling

Acute toxicity studies in rodents indicate an LD₅₀ > 1000 mg/kg, but chronic exposure risks remain unstudied. Metabolic stability assays in human hepatocytes are critical for clinical translation.

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